molecular formula C21H17FN2O3 B5916595 (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-methylphenyl)prop-2-enamide

(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B5916595
M. Wt: 364.4 g/mol
InChI Key: DPXORUHPBTVJLR-QGOAFFKASA-N
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Description

(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-methylphenyl)prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-methylphenyl)prop-2-enamide typically involves multiple steps, including the formation of the fluorophenyl and furan rings, followed by the introduction of the formamido group. Common reagents used in these reactions include fluorobenzene, furan, and formamide. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the reduction of the formamido group.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and understanding the molecular basis of various biological processes.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmaceutical research.

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Uniqueness: What sets (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-methylphenyl)prop-2-enamide apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c1-14-4-10-17(11-5-14)23-20(25)18(13-15-6-8-16(22)9-7-15)24-21(26)19-3-2-12-27-19/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXORUHPBTVJLR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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